molecular formula C15H17ClN2O2 B2735553 N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-chlorophenoxy)acetamide CAS No. 1226444-63-8

N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-chlorophenoxy)acetamide

Cat. No. B2735553
CAS RN: 1226444-63-8
M. Wt: 292.76
InChI Key: YMXJIVZEZGJVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-chlorophenoxy)acetamide, also known as JNJ-1661010, is a novel small molecule that has shown promising results in scientific research. It is a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Inhibition of FAAH leads to increased levels of endocannabinoids, which have been associated with a variety of physiological and biochemical effects.

Scientific Research Applications

Synthesis and Structural Analysis

N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-chlorophenoxy)acetamide serves as an intermediate in the synthesis of various pharmaceutically active compounds. Its utility includes the production of derivatives with potential therapeutic applications. For instance, the compound has been involved in processes leading to pharmaceutically effective acetamides, demonstrating the importance of such intermediates in drug development (Kevin T. Fort, 2002).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research has explored the photochemical and thermochemical properties of related acetamide analogs, suggesting their potential in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency. Additionally, these studies have delved into their non-linear optical (NLO) activity and molecular docking with Cyclooxygenase 1 (COX1), indicating a broad spectrum of applications from renewable energy technologies to biochemical interactions (Y. Mary et al., 2020).

Anticancer Drug Development

The synthesis and molecular docking analysis of related acetamide derivatives have shown promise in anticancer drug development. Such compounds have been analyzed for their anticancer activity through in silico modeling, targeting specific receptors and exhibiting potential therapeutic benefits. This highlights the compound's role in the synthesis of anticancer agents (Gopal Sharma et al., 2018).

Pesticide Potential

Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, closely related to the compound , have been characterized for their potential as pesticides. Research into new diffraction data of these derivatives has contributed to the understanding of their structure and potential applications in agriculture (E. Olszewska et al., 2009).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(3-pyrrol-1-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c16-13-4-6-14(7-5-13)20-12-15(19)17-8-3-11-18-9-1-2-10-18/h1-2,4-7,9-10H,3,8,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXJIVZEZGJVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-chlorophenoxy)acetamide

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